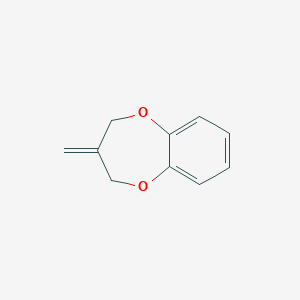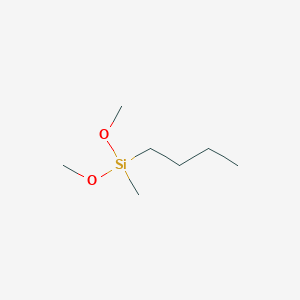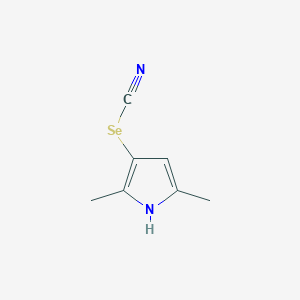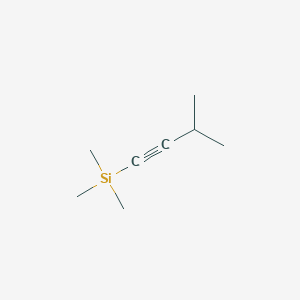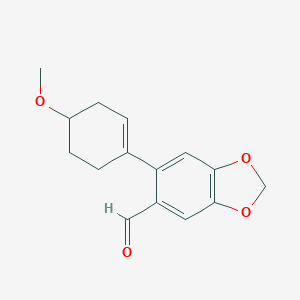
(3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biological systems.
Mechanism of Action
The mechanism of action of (3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate is not fully understood. However, studies suggest that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and enhance the activity of osteoblasts in bone tissue. It has also been shown to promote wound healing by increasing the production of collagen and other extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate for lab experiments is its high purity and stability. This makes it a reliable and consistent compound for use in various assays and experiments. However, one limitation is that its solubility in water is low, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on (3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of research is its potential as a biomaterial for tissue engineering and regenerative medicine. Studies are needed to explore its biocompatibility and efficacy in various tissue regeneration applications.
In conclusion, (3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate is a promising compound with potential applications in medicine and biomaterials. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Synthesis Methods
The synthesis of (3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate involves the reaction between 3-hydroxy-2-methyl-4H-pyran-4-one and benzoyl chloride in the presence of a base catalyst. The resulting product is then reacted with benzoic anhydride to obtain the final compound.
Scientific Research Applications
(3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to have a positive effect on bone metabolism and wound healing.
properties
CAS RN |
18403-13-9 |
|---|---|
Product Name |
(3-Benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate |
Molecular Formula |
C26H24O7 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(3-benzoyloxy-5-hydroxy-2-phenylmethoxyoxan-4-yl) benzoate |
InChI |
InChI=1S/C26H24O7/c27-21-17-31-26(30-16-18-10-4-1-5-11-18)23(33-25(29)20-14-8-3-9-15-20)22(21)32-24(28)19-12-6-2-7-13-19/h1-15,21-23,26-27H,16-17H2 |
InChI Key |
IFAACSJGKWZEDU-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Other CAS RN |
18403-13-9 |
synonyms |
Benzyl β-L-arabinopyranoside 2,3-dibenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



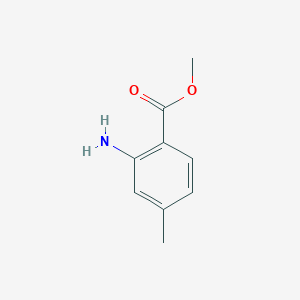
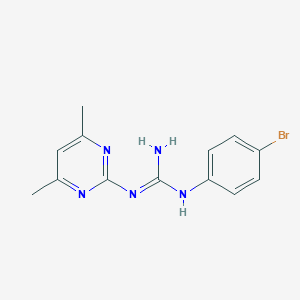


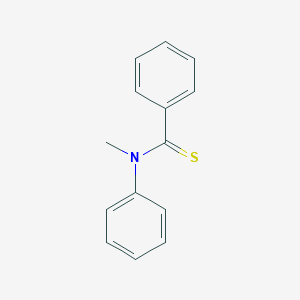
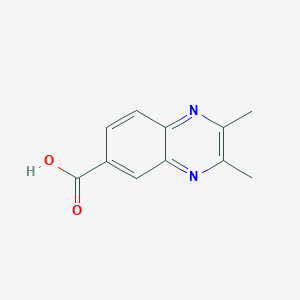
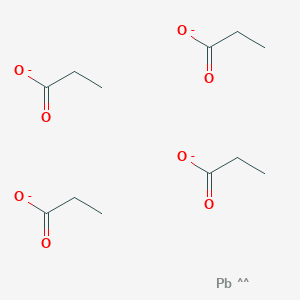

![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
